molecular formula C13H10FNO3S B2382456 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid CAS No. 866152-22-9

3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid

Cat. No.: B2382456
CAS No.: 866152-22-9
M. Wt: 279.29
InChI Key: XPNXDSVDVRRBOF-UHFFFAOYSA-N
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Description

“3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid” is a chemical compound with the molecular formula C13H10FNO3S . It has an average mass of 279.287 Da and a monoisotopic mass of 279.036530 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a carboxylic acid group and a 4-fluorobenzoyl-amino group .

Scientific Research Applications

Crystal Structure and Conformation

The compound 3-[3-(2-Fluorobenzoyl)thioureido]propionic acid, similar in structure to the requested compound, demonstrates specific conformational properties. Its propionic acid group adopts an anti conformation, and amino groups are involved in forming intramolecular hydrogen bonds, which might be relevant for designing molecules with specific spatial orientations (Ngah et al., 2014).

Biochemical Applications

Compounds structurally related to 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid have been studied for various biochemical applications. For instance, 3-Chloro-4-fluorobenzoylthiourea, a compound with similar functional groups, has shown good herbicidal activity (Liu Chang-chun, 2006). Moreover, fluorobenzoyl groups, closely related to the fluorobenzoyl moiety in the compound of interest, have been utilized in the synthesis of glycopeptides, where they suppress beta-elimination of O-linked carbohydrates (Sjölin & Kihlberg, 2001).

Antimicrobial and Anticancer Potential

Various fluorobenzoyl derivatives have shown promising antimicrobial and anticancer activities. For example, fluorine compounds containing isoxazolylamino and phosphonate groups exhibited moderate anticancer activity in vitro (Song et al., 2005). Similarly, some novel 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines showed significant in vitro antibacterial activity (Saeed et al., 2010).

Fluorescent Sensor Development

The development of fluorescent sensors using compounds with fluorobenzoyl groups is another application. These compounds have been utilized in creating sensors for detecting specific ions, such as Al3+, in biological systems (Ye et al., 2014).

Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S/c1-7-6-19-11(13(17)18)10(7)15-12(16)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNXDSVDVRRBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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